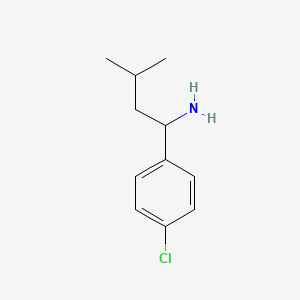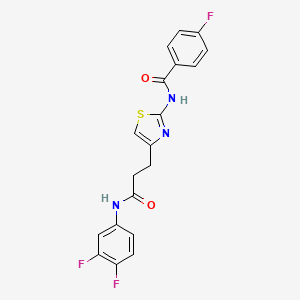
(4-(1H-pyrrol-1-yl)phenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Metabolism and Excretion in Diabetic Treatment
Studies on compounds structurally related to the query have explored their metabolism, excretion, and pharmacokinetics, particularly in the context of diabetic treatment. One study examined the disposition of a dipeptidyl peptidase IV inhibitor, highlighting its elimination routes and metabolic pathways, which include hydroxylation and amide hydrolysis, among others. Such research is crucial for understanding the pharmacological profile and safety of potential therapeutic agents (Sharma et al., 2012).
Antimicrobial Activity
Synthesis and Antimicrobial Efficacy
Several studies have focused on the synthesis of new compounds with potential antimicrobial properties. For example, research into pyridine derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi, indicating the potential for developing novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonist and Agonist Activity
Cannabinoid Receptor Interactions
Research into compounds with piperazine structures has also explored their interaction with cannabinoid receptors, providing insights into antagonist and agonist activities. This research aids in understanding the molecular mechanisms of action and potential therapeutic applications for disorders related to the endocannabinoid system (Shim et al., 2002).
Anti-Cancer and Anti-Tuberculosis Potential
Synthesis and Biological Evaluation
Several studies have synthesized new derivatives of known pharmacophores to evaluate their anticancer and antituberculosis potential. For instance, research into 1-(4-Chlorophenyl) cyclopropylmethanone derivatives has shown significant activity against breast cancer cell lines and M. tuberculosis, highlighting the potential for new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(16-3-4-16)15-21-11-13-23(14-12-21)20(25)17-5-7-18(8-6-17)22-9-1-2-10-22/h1-2,5-10,16,19,24H,3-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDVCZMPPINPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)


![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)






